2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide
Description
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Properties
IUPAC Name |
2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9(2)5-7-17-13(20)10-4-3-6-16-12(10)18(14(17)21)8-11(15)19/h3-4,6,9H,5,7-8H2,1-2H3,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMMEKPEYMJYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the 3-methylbutyl group and the acetamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities that are relevant to pharmaceutical applications:
Antiviral Activity
C733-0712 has been included in screening libraries targeting antiviral properties. Preliminary studies suggest potential efficacy against HIV and other viral infections. Its mechanism may involve interference with viral replication processes .
Antimicrobial Properties
Similar compounds in the pyrido[2,3-d]pyrimidine class have shown significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest that C733-0712 may also possess similar properties .
Cytotoxic Effects
Studies have explored the cytotoxic effects of C733-0712 on cancer cell lines. Research indicates that derivatives of this compound can selectively induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further investigation in oncology .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been suggested that it could inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives of C733-0712:
- Synthesis and Evaluation : A study synthesized various derivatives based on the pyrido[2,3-d]pyrimidine scaffold and evaluated their biological activities. The results indicated that modifications at specific positions enhanced antiviral and antimicrobial efficacy .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of C733-0712 to target proteins involved in viral replication and cancer progression. These studies provide insights into its potential mechanism of action .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- **2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
Chemical Structure and Properties
The compound 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide features a complex structure characterized by a pyrido[2,3-d]pyrimidine core. Its molecular formula is with a molecular weight of approximately 286.34 g/mol. The presence of the 3-methylbutyl substituent and an acetamide group significantly contribute to its biological activity and solubility properties .
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrido[2,3-d]pyrimidines may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against various pathogens, although specific data on this compound is limited.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Binding Affinity : The unique structural features enhance binding affinity to specific receptors or enzymes.
- Molecular Docking Studies : Computational studies have suggested favorable interactions with target proteins, which may lead to inhibition or modulation of their activity .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Potential activity against pathogens | |
| Enzyme Inhibition | Inhibits acetylcholinesterase (AChE) |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of pyrido[2,3-d]pyrimidine derivatives, it was found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This suggests that this compound may share similar mechanisms due to its structural characteristics .
Case Study: Enzyme Inhibition
Further investigations into enzyme inhibition revealed that derivatives similar to this compound showed promising results as AChE inhibitors. These findings are particularly relevant for therapeutic strategies aimed at treating neurodegenerative diseases like Alzheimer's. Molecular docking simulations indicated strong binding interactions with the active site of AChE .
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing 2-[3-(3-methylbutyl)-2,4-dioxo-pyrido[2,3-d]pyrimidin-1-yl]acetamide to maximize yield?
- Methodology : Use multi-step synthesis with precise control of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, heating intermediates in DMF at 40°C and employing coupling reagents like HOBt/EDC can improve amide bond formation . Purification via column chromatography or recrystallization using solvents such as ethyl acetate/hexane mixtures enhances purity .
- Key Variables : Monitor reaction time, stoichiometry of reagents (e.g., 1.2–1.5 equivalents of coupling agents), and inert atmosphere (N₂) to prevent side reactions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., 3-methylbutyl chain integration in ¹H-NMR and carbonyl signals in ¹³C-NMR) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z for C₁₆H₂₀N₄O₃) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (if single crystals are obtainable) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) can predict the reactivity of this compound in nucleophilic or electrophilic substitution reactions?
- Approach : Perform density functional theory (DFT) calculations to model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example, analyze the pyrido[2,3-d]pyrimidine core’s susceptibility to electrophilic attack at the C5 position .
- Tools : Software like Gaussian or ORCA for energy minimization and transition-state modeling. Compare computational results with experimental kinetic data .
Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Strategy :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-methylbutyl with cyclopentyl) and assay against target enzymes (e.g., kinases or proteases) .
- Meta-Analysis : Cross-reference bioactivity datasets from peer-reviewed studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) and purity thresholds (>95%) .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Experimental Design :
- pH-Dependent Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor decomposition via HPLC. Identify degradation products (e.g., hydrolysis of the acetamide group) .
- Kinetic Isotope Effects : Use deuterated solvents to probe proton-transfer steps in hydrolysis pathways .
Q. How can solubility challenges in aqueous media be addressed for in vitro assays?
- Solutions :
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or surfactants (e.g., Tween-80) to enhance dispersion .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve hydrophilicity .
Q. What methodologies enable efficient scale-up of reactions involving sensitive intermediates?
- Process Optimization :
- Flow Chemistry : Minimize exposure of air/moisture-sensitive intermediates using continuous flow reactors .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Methodological Considerations
- Statistical Experimental Design : Apply factorial or response surface methodologies (e.g., Box-Behnken) to optimize reaction parameters (e.g., temperature, catalyst loading) with minimal experimental runs .
- Contradiction Analysis : Use multivariate regression to identify confounding variables (e.g., impurity profiles, solvent traces) in conflicting bioactivity reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
